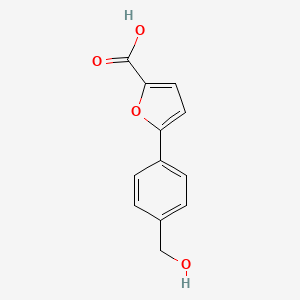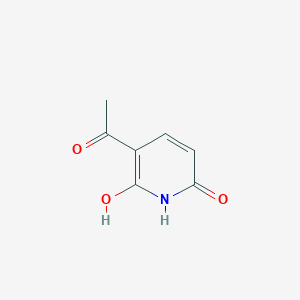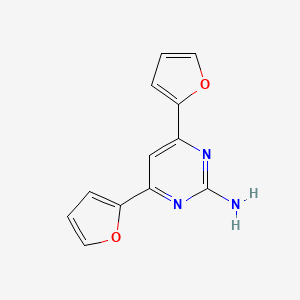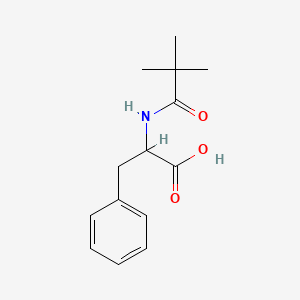
5-(4-(Hydroxymethyl)phenyl)furan-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-(Hydroxymethyl)phenyl)furan-2-carboxylic acid is an organic compound belonging to the class of furan derivatives It features a furan ring substituted at the 2-position with a carboxylic acid group and at the 5-position with a 4-(hydroxymethyl)phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Hydroxymethyl)phenyl)furan-2-carboxylic acid can be achieved through several methods. One common approach involves the radical bromination of a precursor compound, followed by subsequent reactions to introduce the desired functional groups. For example, the radical bromination of a methyl group with NBS/AIBN in CCl4 under reflux conditions can yield a brominated intermediate. This intermediate can then be converted into the corresponding phosphonate with triethyl phosphite at elevated temperatures, followed by further reactions to introduce the hydroxymethyl and carboxylic acid groups .
Industrial Production Methods
Industrial production methods for this compound may involve the use of bio-renewable resources. For instance, 5-hydroxymethyl-2-furancarboxylic acid can be synthesized from bio-based high-concentration 5-hydroxymethylfurfural via selective oxidation using highly tolerant aldehyde dehydrogenase . This approach leverages sustainable and environmentally friendly processes, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-(Hydroxymethyl)phenyl)furan-2-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the hydroxymethyl and carboxylic acid groups.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include various furan derivatives, such as 5-formyl furan-2-carboxylic acid and 2,5-bis(hydroxymethyl)furan, which have significant applications in polymerization and other industrial processes .
Applications De Recherche Scientifique
5-(4-(Hydroxymethyl)phenyl)furan-2-carboxylic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-(4-(Hydroxymethyl)phenyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, molecular docking studies have shown that the catalytic active site of certain enzymes forms stable interactions with the compound, enhancing its catalytic efficiency . This interaction facilitates the selective oxidation of substrates, leading to the formation of valuable products.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Cyano-furan-2-carboxylic acid: This compound features a cyano group instead of the hydroxymethyl group and exhibits different chemical properties and reactivity.
2,5-Furandicarboxylic acid: This compound has two carboxylic acid groups and is used as a precursor for monomers and polymers.
5-Hydroxymethyl-2-furancarboxylic acid: This compound is structurally similar but lacks the phenyl group, making it less complex.
Uniqueness
5-(4-(Hydroxymethyl)phenyl)furan-2-carboxylic acid is unique due to the presence of both a hydroxymethyl group and a phenyl group attached to the furan ring. This structural complexity imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H10O4 |
|---|---|
Poids moléculaire |
218.20 g/mol |
Nom IUPAC |
5-[4-(hydroxymethyl)phenyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C12H10O4/c13-7-8-1-3-9(4-2-8)10-5-6-11(16-10)12(14)15/h1-6,13H,7H2,(H,14,15) |
Clé InChI |
DELIBVPURKEFAJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CO)C2=CC=C(O2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B12114814.png)

![5,5-Dimethyl-3-[(oxolan-2-ylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B12114827.png)
![Methyl 2-[2-(2-acetamidopropanoylamino)propanoylamino]-3-phenylpropanoate](/img/structure/B12114836.png)

![5-chloro-1-[3-(naphthalen-2-yloxy)propyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B12114842.png)

![Tert-butyl 7-oxa-3,10-diazaspiro[5.6]dodecane-10-carboxylate](/img/structure/B12114850.png)

![6-chloro-N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12114859.png)


![17-(5,6-Dimethylheptan-2-yl)-10,13-dimethyl-4-methylidene-1,2,3,5,6,7,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B12114884.png)

